Diethyl pentadecanedioate Diethyl pentadecanedioate
Brand Name: Vulcanchem
CAS No.: 1119-79-5
VCID: VC20936828
InChI: InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3
SMILES: CCOC(=O)CCCCCCCCCCCCCC(=O)OCC
Molecular Formula: C19H36O4
Molecular Weight: 328.5 g/mol

Diethyl pentadecanedioate

CAS No.: 1119-79-5

Cat. No.: VC20936828

Molecular Formula: C19H36O4

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl pentadecanedioate - 1119-79-5

Specification

CAS No. 1119-79-5
Molecular Formula C19H36O4
Molecular Weight 328.5 g/mol
IUPAC Name diethyl pentadecanedioate
Standard InChI InChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3
Standard InChI Key MRSSCDYVDDPQFC-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCCCCCCCCC(=O)OCC
Canonical SMILES CCOC(=O)CCCCCCCCCCCCCC(=O)OCC

Introduction

Chemical Properties and Structure

Basic Identification

Diethyl pentadecanedioate is characterized by the following identifiers which distinguish it within chemical databases and literature:

ParameterValue
Chemical NameDiethyl pentadecanedioate
SynonymsPentadecanedioic acid diethyl ester
CAS Numbers1119-79-5, 6250-70-0
Molecular FormulaC₁₉H₃₆O₄
Molecular Weight328.5 g/mol
SMILESCCOC(=O)CCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C19H36O4/c1-3-22-18(20)16-14-12-10-8-6-5-7-9-11-13-15-17-19(21)23-4-2/h3-17H2,1-2H3

The compound features a linear carbon chain comprising fifteen carbon atoms with ethyl ester groups at both terminal ends .

Physical Properties

The physical properties of diethyl pentadecanedioate are of particular interest for both analytical identification and industrial applications. The following table summarizes key physical parameters:

PropertyValue
AppearanceWhite to off-white solid or light yellow liquid (temperature dependent)
Physical State at Room TemperatureSolid with low melting point
Purity (Commercial)Typically ≥98.5%
SolubilitySoluble in organic solvents (ethanol, dichloromethane, chloroform); Poorly soluble in water
Storage RecommendationStore in cool, dry place away from heat sources

The physical state of diethyl pentadecanedioate is temperature-dependent, which affects its handling in laboratory and industrial settings .

Synthesis Methods

Several synthetic approaches have been documented for the preparation of diethyl pentadecanedioate, with the most common methods described below.

Direct Esterification

The primary synthesis route involves direct esterification of pentadecanedioic acid with ethanol under acidic catalysis:

  • Pentadecanedioic acid is combined with excess ethanol

  • A strong acid catalyst (typically sulfuric acid or p-toluenesulfonic acid) is added

  • The mixture is refluxed for 4-12 hours to drive the reaction to completion

  • The product is isolated through extraction with an organic solvent (often diethyl ether)

  • Purification is achieved through distillation or recrystallization

This method typically yields the desired product with purity exceeding 98% .

Transesterification

An alternative approach involves transesterification of dimethyl pentadecanedioate:

  • Dimethyl pentadecanedioate is treated with excess ethanol

  • A catalyst (sodium ethoxide or similar alkoxide) facilitates the exchange reaction

  • The reaction mixture is heated under reflux conditions

  • Methanol is continuously removed to drive the equilibrium toward product formation

  • The product is isolated and purified using standard techniques

Oxidation-Esterification Sequence

A less common but important synthetic pathway involves:

  • Oxidation of a cyclic ketone (e.g., cyclopentadecanone) to form pentadecanedioic acid

  • Subsequent esterification with ethanol to yield the diethyl ester

Chemical Reactivity

Diethyl pentadecanedioate participates in several characteristic reactions that define its chemical behavior:

Hydrolysis

The ester groups undergo hydrolysis in both acidic and basic conditions:

  • Basic hydrolysis (saponification) with sodium or potassium hydroxide yields the corresponding disodium or dipotassium salts of pentadecanedioic acid

  • Acidic hydrolysis produces pentadecanedioic acid and ethanol

  • The reaction proceeds via cleavage of the C-O bond of the ethoxy group

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) converts both ester groups to primary alcohols, producing 1,15-pentadecanediol. This reaction proceeds efficiently under anhydrous conditions in ethereal solvents .

Transesterification

The compound undergoes transesterification with other alcohols in the presence of appropriate catalysts. This reaction is reversible and can be driven to completion by removing the ethanol byproduct .

Analytical Characterization

Multiple analytical techniques are employed for the identification, purity assessment, and structural confirmation of diethyl pentadecanedioate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy typically reveals the following characteristic signals:

  • Triplet at approximately δ 1.25 ppm (6H, CH₃ of ethyl groups)

  • Quartet at approximately δ 4.10 ppm (4H, -OCH₂- of ethyl groups)

  • Multiple signals between δ 1.25-1.65 ppm (26H, methylene protons of the aliphatic chain)

  • Triplet at approximately δ 2.30 ppm (4H, -CH₂CO- adjacent to carbonyl groups)

Infrared (IR) Spectroscopy

IR spectroscopy shows characteristic absorption bands:

  • Strong C=O stretching at approximately 1735 cm⁻¹ (ester carbonyl)

  • C-O stretching at 1150-1250 cm⁻¹

  • C-H stretching at 2850-2950 cm⁻¹ (aliphatic)

Chromatographic Methods

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for purity assessment and quantitative analysis. Typical GC conditions involve:

  • Column: DB-5 or similar (5% phenyl-methylpolysiloxane)

  • Temperature program: 150°C to 280°C at 10°C/min

  • Retention time: Dependent on specific conditions but generally longer than shorter-chain diesters

Comparative Analysis with Related Compounds

Diethyl pentadecanedioate belongs to a family of dicarboxylic acid diesters, with varying chain lengths and alkyl groups. The following table provides a comparison with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberKey Differences
Diethyl pentadecanedioateC₁₉H₃₆O₄328.51119-79-5Reference compound
Dimethyl pentadecanedioateC₁₇H₃₂O₄300.4336575-82-3Methyl vs. ethyl ester groups
Diethyl pentanedioate (glutarate)C₉H₁₆O₄188.22818-38-2Shorter carbon chain (C₅ vs. C₁₅)
Dimethyl pentanedioateC₇H₁₂O₄160.171119-40-0Shorter chain & methyl esters

The primary structural variables within this family are:

  • The length of the carbon chain connecting the two ester groups

  • The nature of the alkyl groups in the ester moieties (methyl, ethyl, etc.)

These structural differences significantly impact physical properties like melting point, boiling point, and solubility. Generally, as chain length increases:

  • Melting and boiling points increase

  • Water solubility decreases

  • Viscosity increases

Applications and Uses

Diethyl pentadecanedioate has found applications across several domains:

Industrial Applications

  • Plasticizer in polymer formulations, particularly for flexible PVC and other plastics

  • Lubricant additive for specialty applications

  • Intermediate in the synthesis of macrocyclic compounds including cyclopentadecanone and cyclopentadecanolide

  • Component in specific cosmetic formulations

Research Applications

  • Model compound for studying transesterification kinetics

  • Precursor in the synthesis of long-chain α,ω-difunctional compounds

  • Standard compound for chromatographic method development

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